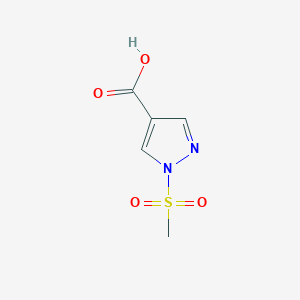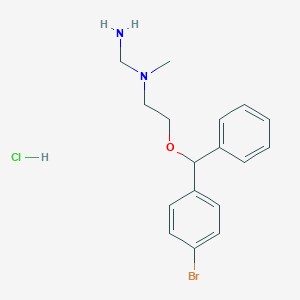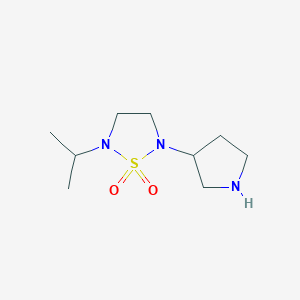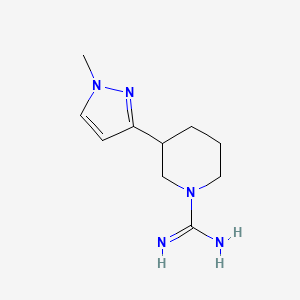
3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring with a carboximidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-(1-methyl-1H-pyrazol-3-yl)piperidine with cyanamide under acidic conditions to form the carboximidamide group . Another approach involves the cyclization of appropriate precursors in the presence of catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted pyrazole derivatives with various functional groups replacing hydrogen atoms.
科学的研究の応用
3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide has several scientific research applications:
作用機序
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target proteins. This interaction can trigger various cellular pathways, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
- N-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-N’-phenylurea
- 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2,4-thiazolidinedione
Uniqueness
3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a piperidine ring and a carboximidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H17N5 |
|---|---|
分子量 |
207.28 g/mol |
IUPAC名 |
3-(1-methylpyrazol-3-yl)piperidine-1-carboximidamide |
InChI |
InChI=1S/C10H17N5/c1-14-6-4-9(13-14)8-3-2-5-15(7-8)10(11)12/h4,6,8H,2-3,5,7H2,1H3,(H3,11,12) |
InChIキー |
LAXYYOVCLOKLGA-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol](/img/structure/B13340646.png)

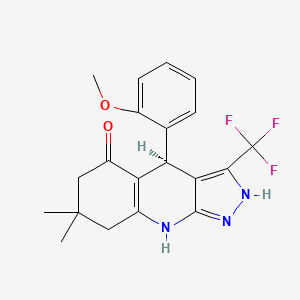
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13340656.png)
![6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B13340670.png)
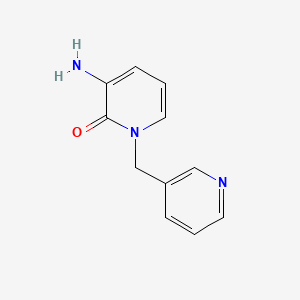
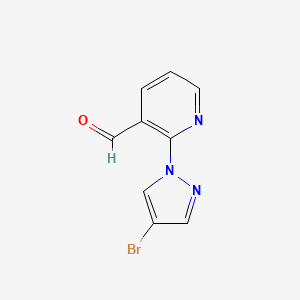


![2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine](/img/structure/B13340697.png)
